Trimethylolethane triacetate
Overview
Description
Trimethylolethane triacetate is an organic compound with the molecular formula C11H18O61. It is a triol, which means it contains three hydroxy functional groups2.
Synthesis Analysis
Trimethylolethane (TME) can be synthesized from n-propylaldehyde, an aqueous solution of formaldehyde, and an aqueous solution of sodium hydroxide through aldol condensation reaction and Cannizzaro reaction3. In a study, cellulose triacetate was synthesized from pure cellulose obtained from the waste lignocellulosic part of date palm4. The acetylation reaction was carried out with acetic anhydride as an acetyl donor to achieve a degree of substitution (DS) of the hydroxyl group of 2.95.
Molecular Structure Analysis
The molecular weight of Trimethylolethane triacetate is 246.26 g/mol1. The IUPAC name for this compound is [3-acetyloxy-2-(acetyloxymethyl)-2-methylpropyl] acetate1.
Chemical Reactions Analysis
The reaction parameters such as the reactant ratio, catalysis amount, time, and temperature were investigated to obtain the highest yield of cellulose triacetate. The optimum conversation yield was reported to be ~80%, with a degree of acetyl substitution of ~34.Physical And Chemical Properties Analysis
Trimethylolethane triacetate has a molecular weight of 246.26 g/mol1. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 61. It also has a rotatable bond count of 91.
Scientific Research Applications
1. Controlled Drug Delivery Systems
Trimethylolethane triacetate derivatives, such as poly(acetal urethane), have been used in the development of novel micelle-based drug delivery systems. These systems are designed for pH-triggered intracellular delivery of anticancer drugs. The degradation of the micelles and the subsequent drug release are accelerated in acidic environments, which is beneficial for targeting cancer cells that often reside in acidic microenvironments. This technology shows high in vitro antitumor activity and efficient cytoplasmic delivery of drugs, with minimal toxicity to normal cells (Huang et al., 2015).
2. Synthesis and Refinement Processes
Research has been conducted on the synthesis of trimethylolethane using formaldehyde and propionaldehyde, with a focus on refining the product to achieve high purity and yield. The optimized synthesis process involves separation by ethanedioic acid and recrystallization by ethyl alcohol, leading to a trimethylolethane purity of 99.5% and a yield of 81.6% (Yuan Mao-lin, 2009).
3. Electrophilic Vinylations in Organic Chemistry
Trimethylolethane triacetates have been used in electrophilic vinylation reactions. These reactions involve rapid tin–lead exchange, resulting in the formation of vinylated products. This method offers a more economical approach in terms of vinyl group incorporation compared to previous techniques, expanding its utility in synthetic organic chemistry (Parkinson et al., 1992).
4. Drag Reduction in Fluid Systems
Trimethylolethane hydrate slurries, when treated with specific surfactants, exhibit enhanced drag reduction characteristics. This is significant in the context of improving the efficiency of fluid transport systems. The drag reduction is influenced by the molar ratio of counter-ions to surfactants, and understanding this interaction is crucial for optimizing performance (Suzuki et al., 2010).
5. Rheological Properties in Surfactant Systems
Studies on the rheological characteristics of trimethylolethane hydrate slurry have revealed insights into the interaction between trimethylolethane molecules and surfactant micelles. This interaction affects the formation of shear-induced structures, which are critical for drag reduction phenomena in fluid systems (Suzuki et al., 2006).
Safety And Hazards
Specific safety and hazard information for Trimethylolethane triacetate is not readily available. However, as with all chemicals, appropriate safety measures should be taken when handling and storing this compound1.
Future Directions
While specific future directions for Trimethylolethane triacetate are not readily available, it’s worth noting that research into the properties and potential applications of triacetates is ongoing. For example, one study investigated the influence of nitroglycerine/glycerol triacetate mixed plasticizers on the plasticizing ability of nitrocellulose binder in solid propellant6. This suggests that there may be potential for Trimethylolethane triacetate in similar applications.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
[3-acetyloxy-2-(acetyloxymethyl)-2-methylpropyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-8(12)15-5-11(4,6-16-9(2)13)7-17-10(3)14/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWZRWNBAERBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C)(COC(=O)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158642 | |
Record name | Trimethylolethane triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylolethane triacetate | |
CAS RN |
13431-59-9 | |
Record name | 1,3-Propanediol, 2-[(acetyloxy)methyl]-2-methyl-, 1,3-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13431-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylolethane triacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC96987 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethylolethane triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIMETHYLOLETHANE TRIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JBR10M47Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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